

# Application Notes & Protocols: Comprehensive Analytical Characterization of 4-acetamido-3-methylbenzoic acid

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## Compound of Interest

Compound Name: 4-acetamido-3-methylbenzoic acid

CAS No.: 37901-92-1

Cat. No.: B1274125

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## Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **4-acetamido-3-methylbenzoic acid**. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices. We present a multi-faceted approach employing spectroscopic and chromatographic techniques, each supported by detailed, field-proven protocols. The methodologies are structured to be self-validating, aligning with principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

## Introduction and Physicochemical Foundation

**4-acetamido-3-methylbenzoic acid** (AMBA) is a substituted benzoic acid derivative. It is recognized as a human metabolite of 4-amino-3-methylbenzoic acid and serves as a valuable intermediate in the synthesis of more complex molecules.<sup>[1][2]</sup> Rigorous analytical

characterization is paramount to confirm its identity, purity, and quality, which are critical parameters in pharmaceutical development, quality control, and advanced chemical research.

A foundational understanding of a molecule's physicochemical properties is the cornerstone of robust analytical method development. These properties dictate choices such as solvent selection for spectroscopy and mobile phase composition in chromatography.

Table 1: Physicochemical Properties of **4-acetamido-3-methylbenzoic acid**

Property	Value	Source
IUPAC Name	4-acetamido-3-methylbenzoic acid	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	193.20 g/mol	PubChem[1]
CAS Number	37901-92-1	PubChem[1]
Monoisotopic Mass	193.0739 Da	PubChemLite[3]
Predicted pKa	~4.3 (estimated based on m-toluic acid, pKa 4.27[4])	
Predicted XLogP	0.9	PubChemLite[3]

## Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide fingerprint-level information about the molecular structure, functional groups, and electronic environment of AMBA.

### UV-Visible Spectroscopy

- Principle of Application: UV-Vis spectroscopy is a rapid and accessible technique for preliminary identification and quantification. The absorbance of UV light is dictated by the molecule's chromophores: the substituted benzene ring, the carboxylic acid, and the amide group. These conjugated systems produce characteristic absorption maxima ( $\lambda_{max}$ ). For

related compounds like benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[5]

- Experimental Protocol:
  - Solvent Selection: Use a UV-transparent solvent in which AMBA is soluble, such as methanol or ethanol.
  - Standard Preparation: Prepare a stock solution of accurately weighed AMBA standard (e.g., 100 µg/mL). Create a working solution (e.g., 10 µg/mL) by diluting the stock solution with the chosen solvent.
  - Sample Acquisition: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the working solution from 400 nm to 200 nm against a solvent blank.
  - Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). This  $\lambda_{\text{max}}$  value is crucial for setting the detection wavelength in HPLC analysis for optimal sensitivity.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Principle of Application: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. This provides a unique molecular fingerprint.
- Experimental Protocol:
  - Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of dry AMBA sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a translucent pellet using a hydraulic press.
  - Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Sample Acquisition: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.

- Data Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands for AMBA

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3300 - 2500 (broad)	Carboxylic Acid	O-H stretch
~3300	Amide	N-H stretch
~1700	Carboxylic Acid	C=O stretch
~1660	Amide I	C=O stretch
~1600, ~1475	Aromatic Ring	C=C stretches
~1550	Amide II	N-H bend
~1300	Carboxylic Acid	C-O stretch
2950 - 2850	Methyl Groups	C-H aliphatic stretches
~3050	Aromatic Ring	C-H aromatic stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle of Application: NMR is the most powerful technique for unambiguous structural elucidation. <sup>1</sup>H NMR provides information on the number, environment, and connectivity of protons, while <sup>13</sup>C NMR reveals the carbon skeleton of the molecule.
- <sup>1</sup>H NMR Protocol:
  - Sample Preparation: Dissolve 5-10 mg of AMBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. DMSO-d<sub>6</sub> is often preferred for its ability to dissolve carboxylic acids and show exchangeable protons (NH and OH).
  - Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6] Standard acquisition parameters are typically sufficient.

- Data Interpretation: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data for AMBA (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.9	Singlet (broad)	1H	H-O-C=O	Carboxylic acid protons are highly deshielded and often broad.
~9.5	Singlet	1H	N-H	Amide protons are deshielded.
~7.8	Doublet	1H	Ar-H	Aromatic proton ortho to the carboxylic acid group.
~7.7	Singlet	1H	Ar-H	Aromatic proton between the two activating groups.
~7.5	Doublet	1H	Ar-H	Aromatic proton ortho to the acetamido group.
~2.2	Singlet	3H	Ar-CH <sub>3</sub>	Methyl group attached to the aromatic ring.
~2.1	Singlet	3H	C(=O)-CH <sub>3</sub>	Acetyl methyl group.

- $^{13}\text{C}$  NMR Protocol:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.

- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A greater number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Data Interpretation: The spectrum will show distinct signals for each unique carbon atom.

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for AMBA

Chemical Shift ( $\delta$ , ppm)	Assignment
~169	Amide C=O
~167	Carboxylic Acid C=O
~142	Ar-C (quaternary, attached to NH)
~138	Ar-C (quaternary, attached to $\text{CH}_3$ )
~133	Ar-CH
~130	Ar-C (quaternary, attached to COOH)
~128	Ar-CH
~125	Ar-CH
~24	Acetyl $\text{CH}_3$
~18	Aromatic $\text{CH}_3$

## Chromatographic Purity and Quantification

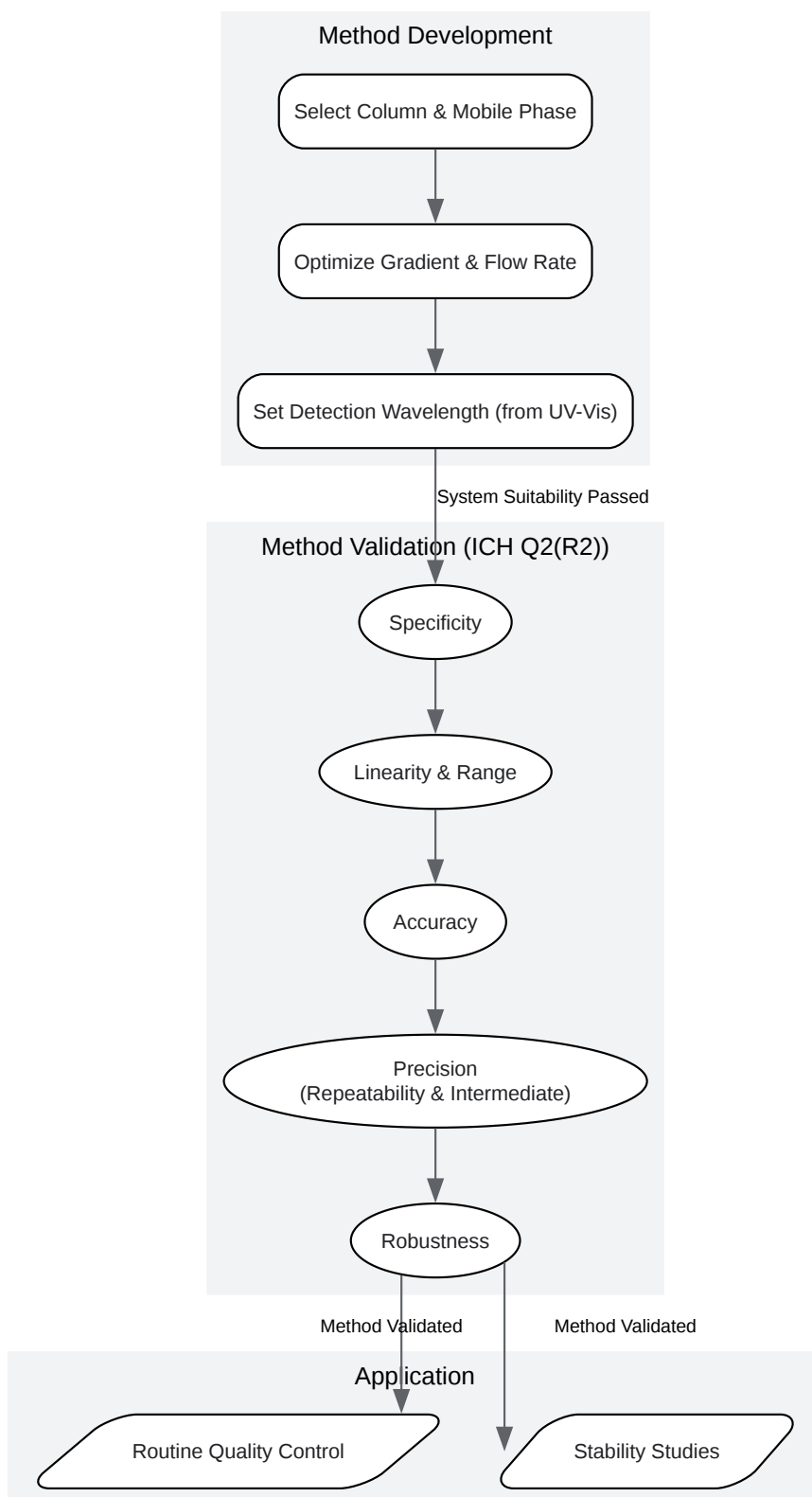
Chromatographic methods are essential for separating AMBA from impurities, degradation products, and other matrix components, allowing for accurate purity assessment and quantification.

## High-Performance Liquid Chromatography (HPLC)

- Principle of Application: A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for purity and assay determination in pharmaceutical analysis. It separates compounds based on their polarity. The method's performance characteristics must be

rigorously validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9]

- Workflow for HPLC Method Development and Validation:



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Caption: HPLC method development and validation workflow.

- Experimental Protocol:
  - Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
  - Standard & Sample Preparation:
    - Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
    - Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of AMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
    - Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
    - Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.
  - Chromatographic Conditions:

Table 5: Recommended RP-HPLC Conditions

Parameter	Recommended Condition	Rationale
Stationary Phase	C18 Column (e.g., 150 mm x 4.6 mm, 5 $\mu$ m)	Provides excellent retention and separation for moderately polar aromatic acids. <a href="#">[10]</a> <a href="#">[11]</a>
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Mobile Phase B	Acetonitrile	The organic modifier used to elute the analyte from the C18 column.
Gradient Elution	Time (min)	%B
	0	20
	15	80
	17	80
	18	20
	25	20
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. <a href="#">[11]</a>
Column Temp.	30 $^{\circ}$ C	Maintains consistent retention times and improves peak shape.
Detection	UV at $\lambda$ max (e.g., 230 nm)	Provides high sensitivity for the analyte based on UV-Vis data. <a href="#">[10]</a> <a href="#">[11]</a>
Injection Volume	10 $\mu$ L	A typical volume that balances sensitivity with the risk of

column overloading.

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- Method Validation Framework: The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[9][12] This involves demonstrating:
  - Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often shown by analyzing placebo samples and stressed samples.
  - Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the working concentration).
  - Accuracy: The closeness of test results to the true value, typically determined by spike-recovery studies at multiple concentration levels.
  - Precision: The degree of scatter between a series of measurements, assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
  - Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate  $\pm 0.1$  mL/min, column temperature  $\pm 5$  °C).[7]

## Mass Spectrometry for Definitive Identification

- Principle of Application: Mass spectrometry (MS) provides definitive structural confirmation by measuring the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities and confirming the primary analyte's identity.
- Experimental Protocol:
  - Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.
  - Mobile Phase Modification: For MS detection, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid or acetic acid (e.g., 0.1% formic acid in water).
  - Data Acquisition: Acquire spectra in both positive and negative ionization modes.

- Positive Ion Mode (ESI+): Expect to observe the protonated molecule  $[M+H]^+$ .
  - Negative Ion Mode (ESI-): Expect to observe the deprotonated molecule  $[M-H]^-$ .
  - Tandem MS (MS/MS): For further structural confirmation, select the parent ion ( $[M+H]^+$  or  $[M-H]^-$ ) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
- Data Interpretation:

Table 6: Expected Mass-to-Charge Ratios for AMBA

Adduct / Ion	Ionization Mode	Calculated m/z
$[M+H]^+$	ESI+	194.0812
$[M+Na]^+$	ESI+	216.0631
$[M-H]^-$	ESI-	192.0666

Predicted values from PubChemLite.[3]

## Conclusion

The analytical characterization of **4-acetamido-3-methylbenzoic acid** requires a multi-technique approach to ensure unambiguous identification, purity assessment, and quantification. This guide outlines a logical and robust workflow, beginning with foundational physicochemical and spectroscopic analysis (UV-Vis, FTIR, NMR) for structural confirmation, and culminating in a validated HPLC method for purity and assay determination. Mass spectrometry serves as the ultimate confirmatory tool. By integrating these methods and adhering to scientific principles of method validation, researchers and drug development professionals can generate reliable and defensible data, ensuring the quality and integrity of their work.

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